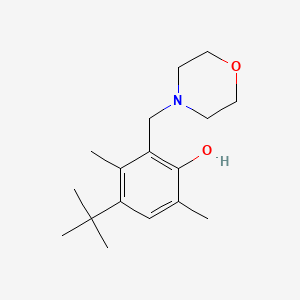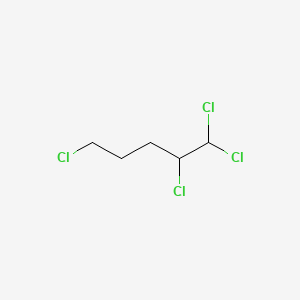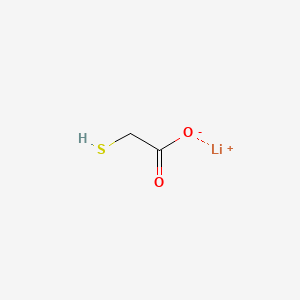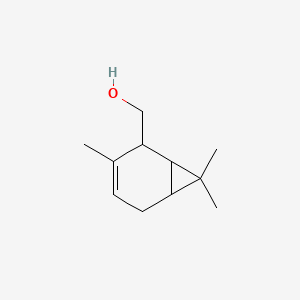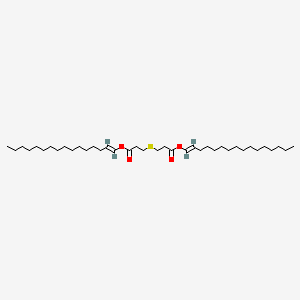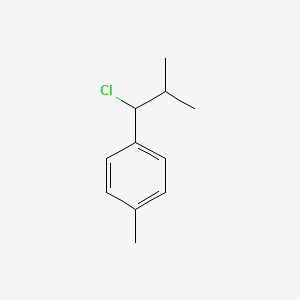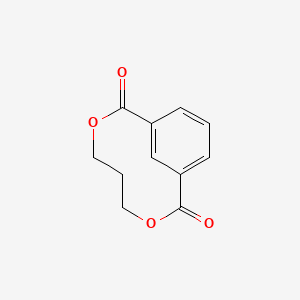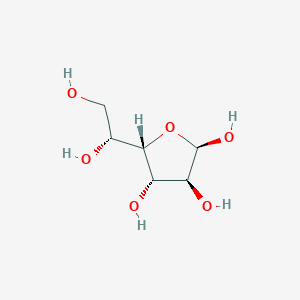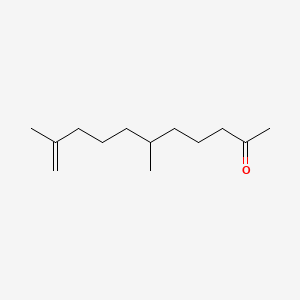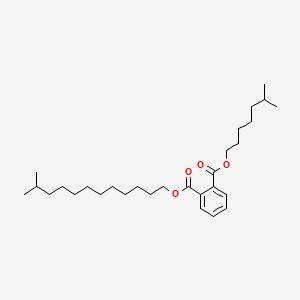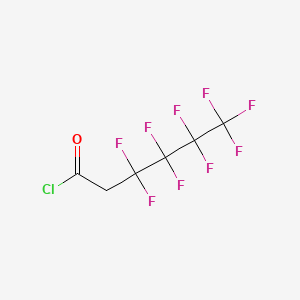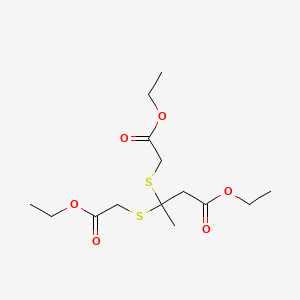
N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a chemical compound with the molecular formula C16H18N4. It is known for its unique structure, which includes two pyridyl groups attached to an ethylenediamine backbone. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .
Vorbereitungsmethoden
The synthesis of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles.
Complexation: It forms stable complexes with metal ions like copper(II), nickel(II), and zinc(II) under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine has several applications in scientific research:
Coordination Chemistry: It is used to synthesize metal complexes that are studied for their catalytic properties.
Biological Studies: Some metal complexes of this compound exhibit biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine can be compared with other similar compounds such as:
N,N’-Bis((2-pyridyl)methylene)ethylenediamine: This compound lacks the methyl groups on the pyridyl rings, which can affect its steric and electronic properties.
N,N’-Bis((6-methyl-2-pyridyl)methylene)propylenediamine: This compound has a propylenediamine backbone instead of ethylenediamine, which can influence its flexibility and coordination behavior.
Eigenschaften
CAS-Nummer |
76418-49-0 |
|---|---|
Molekularformel |
C16H18N4 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-N-[2-[(6-methylpyridin-2-yl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,11-12H,9-10H2,1-2H3 |
InChI-Schlüssel |
NCCJTKNIPMUERV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C=NCCN=CC2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


